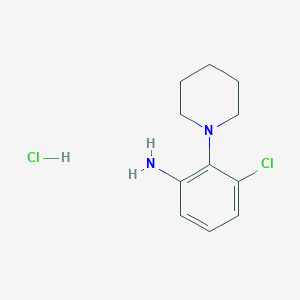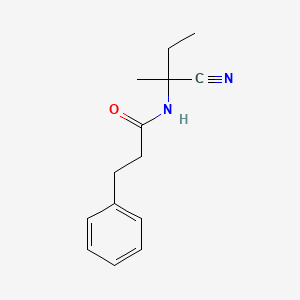
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide, also known as CX-5461, is a novel small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential anticancer agent.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively target cancer cells that are dependent on RNA polymerase I transcription for their survival. N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has demonstrated efficacy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence in the ribosomal DNA (rDNA) promoter region. This binding leads to the stabilization of G-quadruplex structures, which in turn inhibits RNA polymerase I transcription. This results in the selective killing of cancer cells that are dependent on RNA polymerase I transcription for their survival.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has been shown to induce DNA damage and activate the p53 pathway in cancer cells. It also induces apoptosis and cell cycle arrest in cancer cells. In addition, N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has been shown to have anti-angiogenic effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide is its selectivity for cancer cells that are dependent on RNA polymerase I transcription. This makes it a promising candidate for targeted cancer therapy. However, N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has also been shown to have some off-target effects, which may limit its therapeutic potential. In addition, N-(1-cyano-1-methylpropyl)-3-phenylpropanamide has poor solubility in aqueous solutions, which may pose challenges for its formulation and delivery.
Direcciones Futuras
There are several future directions for the research and development of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another direction is the optimization of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide's pharmacokinetic properties to improve its efficacy and reduce its off-target effects. Finally, further studies are needed to better understand the mechanisms underlying N-(1-cyano-1-methylpropyl)-3-phenylpropanamide's anticancer activity and to identify biomarkers that can predict patient response to treatment.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-methylpropyl)-3-phenylpropanamide involves the reaction of 3-(4-chlorophenyl)-N-(1-cyano-1-methylpropyl)acrylamide with hydrazine monohydrate. The resulting product is then subjected to a series of purification steps to obtain N-(1-cyano-1-methylpropyl)-3-phenylpropanamide in its pure form.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-3-14(2,11-15)16-13(17)10-9-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYHWYXLWVXOEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2659489.png)
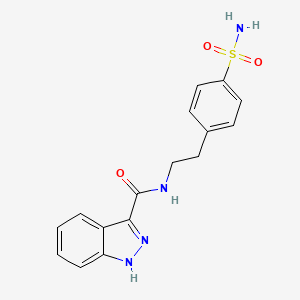
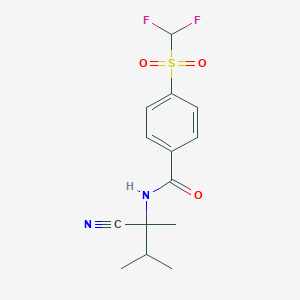
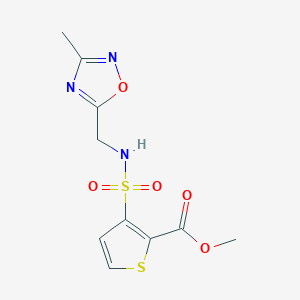
![1-[2-(4-Methoxyphenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B2659494.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2659498.png)
![N-(4-bromophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2659499.png)
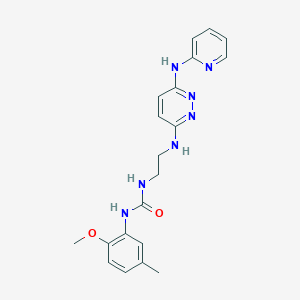
![1-[3-[5-[(4-Methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2659503.png)
![N-Methyl-4-[(5-phenylfuran-2-yl)methyl-prop-2-enoylamino]butanamide](/img/structure/B2659504.png)



